tert-Butyl (1-phenylcyclopropyl)carbamate
Description
Contextualization within Protected Amine Chemistry and Stereoselective Synthesis
In organic synthesis, the protection of functional groups is a critical strategy, particularly for amines, which are both nucleophilic and basic. Unprotected amines can interfere with a wide range of reactions, necessitating their conversion into less reactive forms. The most common and effective strategy for amine protection is its conversion to a carbamate (B1207046). masterorganicchemistry.comchemistrysteps.com
The tert-butyloxycarbonyl (Boc) group is a preeminent choice among carbamate protecting groups, and it is the defining feature of tert-Butyl (1-phenylcyclopropyl)carbamate. rsc.org The Boc group is readily introduced by reacting the parent amine (1-phenylcyclopropylamine) with di-tert-butyl dicarbonate (B1257347) (Boc₂O). masterorganicchemistry.com Once installed, the resulting carbamate is exceptionally stable under a variety of reaction conditions, including exposure to most nucleophiles and bases. organic-chemistry.org This stability allows for a broad scope of subsequent chemical transformations.
A key advantage of the Boc group is its lability under specific acidic conditions. It can be cleanly removed using strong, non-aqueous acids like trifluoroacetic acid (TFA), regenerating the primary amine. chemistrysteps.commasterorganicchemistry.com The mechanism of cleavage involves the formation of a stable tert-butyl cation, which then typically forms isobutylene (B52900) and carbon dioxide, volatile byproducts that are easily removed from the reaction mixture. chemistrysteps.com
In the realm of stereoselective synthesis, the protection of amine groups is paramount. By converting the amine in 1-phenylcyclopropylamine to a bulky and unreactive carbamate, the stereochemical outcome of reactions at or near the cyclopropane (B1198618) ring can be more effectively controlled. The protecting group prevents the amine from directing or participating in reactions in an uncontrolled manner, thereby allowing other directing groups or chiral catalysts to govern the stereochemistry of subsequent transformations.
Table 1: Properties of the Boc Protecting Group
| Feature | Description | Reference |
|---|---|---|
| Installation Reagent | Di-tert-butyl dicarbonate (Boc₂O) | masterorganicchemistry.com |
| Stability | Stable towards most nucleophiles, bases, and catalytic hydrogenation conditions. | rsc.orgorganic-chemistry.org |
| Cleavage Conditions | Anhydrous strong acids (e.g., Trifluoroacetic Acid - TFA, HCl in dioxane). | chemistrysteps.commasterorganicchemistry.com |
| Byproducts of Cleavage | Isobutylene, Carbon Dioxide (CO₂). | chemistrysteps.com |
| Key Advantage | Allows for orthogonal protection strategies with base-labile groups (e.g., Fmoc). | organic-chemistry.org |
Significance of Cyclopropane-Containing Amine Scaffolds in Chemical Research
The 1-phenylcyclopropylamine portion of the molecule represents a privileged scaffold in medicinal chemistry. Cyclopropane rings are highly sought-after structural motifs in drug discovery because they impart unique and beneficial properties to molecules. nih.gov As a small, strained ring, the cyclopropane group provides a well-defined three-dimensional shape and conformational rigidity, which can lead to improved binding potency and selectivity for biological targets. nih.govresearchgate.net Its electronic properties are distinct from both alkenes and simple alkyl groups, offering a unique way to modulate a molecule's characteristics. nih.gov Consequently, the cyclopropane ring is found in a wide array of natural products and marketed drugs. researchgate.netbohrium.comrsc.org
The phenylcyclopropylamine scaffold, in particular, has a rich history in pharmacology. The most notable example is trans-2-phenylcyclopropylamine, known clinically as tranylcypromine, a potent antidepressant that functions by inhibiting monoamine oxidase (MAO) enzymes. nih.gov This has spurred significant interest in phenylcyclopropylamine derivatives as a structural basis for the development of new therapeutic agents. nih.govresearchgate.net Research has shown that this scaffold is a valuable starting point for designing mechanism-based inhibitors for various enzymes, including lysine-specific demethylase 1 (LSD1), a target in cancer therapy. nih.gov The combination of the rigid cyclopropane ring and the aromatic phenyl group creates a unique pharmacophore that can be tailored to interact with specific enzyme active sites.
Table 2: Examples of Bioactive Scaffolds with Cyclopropane-Amine Motifs
| Compound/Scaffold Class | Biological Significance | Reference |
|---|---|---|
| trans-2-Phenylcyclopropylamine (Tranylcypromine) | Clinically used antidepressant; Monoamine Oxidase (MAO) inhibitor. | nih.gov |
| α-Cyclopropyl Amines | Common pharmacophore in serotonin reuptake inhibitors. | nih.gov |
| Fused-Cyclopropanes | Used to enhance metabolic stability, improve target binding, and increase blood-brain barrier permeability in drug candidates. | bohrium.com |
| General Cyclopropylamines | Serve as important design elements and building blocks in medicinal chemistry for creating novel compounds with desirable physicochemical properties. | nih.gov |
Research Trajectories and Academic Relevance of this compound
The academic and industrial relevance of this compound lies not in its direct application, but in its role as a crucial synthetic building block. Its primary function is to serve as a stable, protected precursor to the 1-phenylcyclopropylamine moiety, enabling its incorporation into more complex molecular architectures.
Research trajectories involving this compound are focused on leveraging its properties for the divergent synthesis of libraries of novel compounds for drug discovery. nih.gov By using the Boc-protected form, chemists can execute a variety of chemical reactions, such as cross-coupling, amidation, or alkylation, on other parts of a molecule or on a connected scaffold. The inert nature of the Boc-protected amine ensures that this key functional group remains intact until the final stages of a synthesis.
The ultimate goal is the generation of new chemical entities that retain the beneficial structural features of the phenylcyclopropylamine core while exploring new interactions with biological targets. The academic relevance of this compound is therefore intrinsically linked to the continued importance of the phenylcyclopropylamine scaffold in medicinal chemistry. nih.gov It provides a practical and efficient solution to a common synthetic challenge, thereby accelerating the discovery and development of new enzyme inhibitors, central nervous system agents, and other potential therapeutics. Its use underscores a fundamental principle of advanced organic synthesis: the strategic use of protecting groups to achieve complex molecular designs.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-phenylcyclopropyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-13(2,3)17-12(16)15-14(9-10-14)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYKYRSYEAFKTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for Tert Butyl 1 Phenylcyclopropyl Carbamate
Advanced Strategies for Carbon-Nitrogen Bond Construction
The Curtius rearrangement is a powerful transformation for converting carboxylic acids into their corresponding isocyanates, which can be subsequently trapped by alcohols to yield carbamates. organic-chemistry.org This method is particularly advantageous as it proceeds with retention of the stereochemistry of the migrating group. reddit.com For the synthesis of tert-butyl (1-phenylcyclopropyl)carbamate, the starting material is 1-phenylcyclopropanecarboxylic acid. The reaction proceeds through the formation of an acyl azide (B81097) intermediate, which then undergoes thermal or photochemical rearrangement to an isocyanate, with the loss of nitrogen gas. wikipedia.org The isocyanate is then trapped in situ with tert-butanol (B103910) to afford the desired Boc-protected amine.
A significant advancement in this area is the use of diphenylphosphoryl azide (DPPA), which allows for a one-pot conversion of the carboxylic acid to the carbamate (B1207046) without the need to isolate the potentially explosive acyl azide intermediate. reddit.comnih.gov
The efficiency of the Curtius rearrangement for the synthesis of this compound can be significantly influenced by the choice of catalyst and solvent. Research has shown that Lewis acids can catalyze the rearrangement, allowing for lower reaction temperatures. wikipedia.org For instance, the use of boron trifluoride or boron trichloride (B1173362) has been reported to decrease the decomposition temperature of the acyl azide by approximately 100 °C, leading to higher yields of the isocyanate. wikipedia.org
Recent methodologies have also explored the use of zinc(II) triflate as a catalyst in a one-pot reaction involving the carboxylic acid, sodium azide, and di-tert-butyl dicarbonate (B1257347). organic-chemistry.org This approach generates the acyl azide in situ, which then undergoes the Curtius rearrangement.
Table 1: Effect of Catalyst and Solvent on Curtius Rearrangement for Carbamate Synthesis
| Catalyst | Azide Source | Solvent | Temperature | Key Advantages |
| Triethylamine (B128534) (base) | DPPA | Toluene / tert-butanol | 80-110 °C | One-pot procedure, avoids isolation of acyl azide. |
| Boron Trifluoride | Pre-formed acyl azide | Inert solvent | Room Temp. to 80 °C | Lower reaction temperature, increased isocyanate yield. wikipedia.org |
| Zinc(II) Triflate | Sodium Azide / (Boc)2O | Dichloromethane (B109758) | 40 °C | Mild reaction conditions, high yields. organic-chemistry.org |
This table is a representative summary based on literature for Curtius rearrangements leading to carbamates and may require specific adaptation for 1-phenylcyclopropanecarboxylic acid.
Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include the stoichiometry of the reagents, reaction temperature, and reaction time.
In the DPPA-mediated one-pot synthesis, a slight excess of DPPA and triethylamine relative to the carboxylic acid is often employed to ensure complete conversion. The trapping agent, tert-butanol, is typically used in excess, sometimes even as the solvent, to efficiently capture the isocyanate intermediate. The reaction temperature is a crucial factor; while higher temperatures (refluxing toluene, ~110 °C) are traditionally used to promote the rearrangement, the use of catalysts can allow for significantly lower temperatures, which can be beneficial for sensitive substrates. wikipedia.org
Table 2: Optimization Parameters for Curtius Rearrangement
| Parameter | Condition | Rationale |
| Reagent Stoichiometry | Slight excess of DPPA and base | Ensures complete formation of the acyl azide intermediate. |
| Trapping Agent | Excess tert-butanol | Maximizes the capture of the isocyanate to form the carbamate. |
| Temperature | 40-110 °C (catalyst dependent) | Balances reaction rate with the stability of reactants and products. |
| Reaction Time | Monitored by TLC or LC-MS | Ensures the reaction proceeds to completion without degradation. |
This table outlines general optimization strategies for the Curtius rearrangement.
An alternative and more direct route to this compound is the Boc protection of the corresponding primary amine, (1-phenylcyclopropyl)amine. This amine can be synthesized through various methods, including the Hofmann rearrangement of 1-phenylcyclopropanecarboxamide (B1606037) or the reduction of 1-phenylcyclopropanecarbonitrile. Once the amine is obtained, the introduction of the Boc group is a standard and generally high-yielding transformation.
The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc anhydride (B1165640), (Boc)2O). researchgate.net This reaction is typically carried out in the presence of a base, such as triethylamine or N,N-dimethylaminopyridine (DMAP), in a suitable solvent like dichloromethane, THF, or a biphasic system with water. rsc.org DMAP can act as a catalyst to accelerate the reaction, especially for less nucleophilic or sterically hindered amines. organic-chemistry.org
While (Boc)2O is widely used, research into alternative Boc-donating reagents continues, driven by the need for reagents with different reactivity profiles, stability, or ease of handling. Some of these alternatives include 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON) and tert-butyl chloroformate. However, the latter is less commonly used due to its higher toxicity and the potential for side reactions.
The activation of the amine or the Boc-donating reagent can also be achieved using various catalysts. For instance, iodine has been reported as an efficient catalyst for N-tert-butoxycarbonylation under solvent-free conditions. organic-chemistry.org
When selecting a reagent for the Boc protection of (1-phenylcyclopropyl)amine, a sterically hindered primary amine, several factors must be considered, including reactivity, yield, and the nature of the byproducts.
Boc Anhydride ((Boc)2O): This is the most widely used reagent due to its high reactivity and the formation of innocuous byproducts (tert-butanol and carbon dioxide). researchgate.net It is generally effective for a wide range of amines, including those with moderate steric hindrance. The reaction is often straightforward and provides high yields.
2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON): This reagent can be advantageous for the protection of sensitive amines as the reaction conditions can be milder. However, it is generally less reactive than Boc anhydride and may require longer reaction times or heating.
tert-Butyl Azidoformate (Boc-N3): While effective, the use of azides raises safety concerns due to their potential explosive nature.
tert-Butyl Chloroformate: This reagent is highly reactive but can lead to the formation of undesired side products, such as ureas, through the reaction of the amine with the intermediate isocyanate if the reaction is not carefully controlled. It is also more hazardous to handle than Boc anhydride.
For a sterically hindered amine like (1-phenylcyclopropyl)amine, the higher reactivity of Boc anhydride, often in the presence of a catalyst like DMAP, is generally preferred to ensure efficient conversion.
Table 3: Comparative Analysis of Boc Protecting Group Precursors
| Reagent | Relative Reactivity | Common Byproducts | Advantages | Disadvantages |
| (Boc)2O | High | t-BuOH, CO2 | High yield, clean reaction, stable reagent. | May require a catalyst for very hindered amines. |
| Boc-ON | Moderate | Oxime derivative | Good for sensitive substrates, stable reagent. | Slower reaction times, less reactive. |
| Boc-N3 | High | N2 | High reactivity. | Potential safety hazard (azide). |
| t-BuOCOCl | Very High | HCl, CO2 | Very reactive. | Toxic, can form urea (B33335) byproducts, less stable. |
This table provides a general comparison of common Boc-donating reagents for the protection of primary amines.
Direct Boc Protection of (1-Phenylcyclopropyl)amine
Stereocontrolled Synthesis of the (1-Phenylcyclopropyl) Scaffold
Achieving stereocontrol is paramount in the synthesis of the 1-phenylcyclopropyl moiety. The focus lies in establishing the desired absolute and relative stereochemistry of the cyclopropane (B1198618) ring, which dictates the final conformation of the target carbamate. Methodologies to achieve this include asymmetric catalysis, the use of chiral auxiliaries, and diastereoselective transformations.
The most direct method to establish the stereochemistry of the phenylcyclopropane ring is through enantioselective cyclopropanation of styrene (B11656) or its derivatives. This is typically achieved by reacting the alkene with a carbene precursor in the presence of a chiral catalyst.
Transition-metal catalysis is a cornerstone of this approach. Chiral dirhodium(II) complexes, for instance, are effective in catalyzing the decomposition of aryl diazoacetates to form metal-carbenoids, which then react with styrene to form the cyclopropane ring with varying degrees of enantioselectivity. researchgate.net Similarly, engineered biocatalysts have emerged as powerful tools. Variants of myoglobin (B1173299) and cytochrome P450 have been developed to catalyze the cyclopropanation of styrene derivatives with high efficiency and stereoselectivity. rsc.orgrochester.edu For example, engineered myoglobin (Mb) catalysts can achieve excellent diastereoselectivity and enantioselectivity in reactions between styrene derivatives and ethyl diazoacetate (EDA). rochester.edu These biocatalytic systems often exhibit complementary selectivity to traditional chemical catalysts. rochester.edu
Below is a table summarizing representative catalyst systems for the enantioselective cyclopropanation of styrene.
| Catalyst System | Carbene Source | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |
| Engineered Myoglobin (Mb(H64V,V68A)) | Ethyl Diazoacetate (EDA) | >98% (trans) | >98% (1S,2S) | rochester.edu |
| Engineered Cytochrome P450BM3 | Decoy Molecules | 91% (cis) | 94% (1S,2R) | rsc.org |
| Dirhodium(II) Complexes | Aryl Diazoacetates | Variable | Moderate to High | researchgate.net |
| Iron-based Carbene Transferase | Diazoesters | 98% to >99% (trans) | 98% to >99% (1S,2S) | acs.org |
Once the phenylcyclopropane scaffold is formed, subsequent functionalization must proceed with diastereocontrol to maintain or establish the desired stereochemical relationships. This is particularly relevant when introducing the amine functionality or other substituents onto a pre-existing cyclopropane ring.
One strategy involves the C-H functionalization of an existing aminocyclopropane. Enantioselective palladium(0)-catalyzed C-H arylation of cyclopropanes has been demonstrated, providing access to complex cyclopropyl-containing heterocycles. nih.gov The choice of ligand is critical in these transformations to prevent undesired ring-opening pathways and control the stereochemical outcome. nih.gov While direct diastereoselective functionalization of the unsubstituted phenylcyclopropane ring is challenging, reactions on derivatives bearing directing groups can offer high levels of control. For instance, the diastereoselective ring-opening of highly substituted cyclopropanes via intramolecular Friedel-Crafts alkylation has been shown to proceed with complete retention of configuration, highlighting the potential for stereospecific transformations of these scaffolds. nih.gov
When an enantioselective synthesis is not feasible or provides insufficient enantiomeric purity, chiral resolution of a racemic mixture is a viable alternative. wikipedia.org This technique is most commonly applied to the precursor, 1-phenylcyclopropylamine, before the installation of the tert-butoxycarbonyl (Boc) protecting group.
The standard method for resolution is the formation of diastereomeric salts. wikipedia.org The racemic amine is treated with a single enantiomer of a chiral acid, such as tartaric acid, mandelic acid, or camphorsulfonic acid. wikipedia.orgonyxipca.com This reaction produces a pair of diastereomeric salts which possess different physical properties, most notably solubility.
Process of Diastereomeric Salt Resolution:
Salt Formation: The racemic 1-phenylcyclopropylamine is dissolved in a suitable solvent and treated with a stoichiometric amount (often 0.5 to 1.0 equivalents) of a chiral resolving agent (e.g., (+)-tartaric acid). onyxipca.com
Crystallization: The solution is cooled or concentrated, leading to the preferential crystallization of the less soluble diastereomeric salt.
Separation: The crystallized salt is separated by filtration.
Liberation of Amine: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the enantiomerically enriched free amine.
Recovery: The desired enantiomer of 1-phenylcyclopropylamine can then be extracted and purified. The unwanted enantiomer may be recovered from the mother liquor and racemized for reuse in some cases. wikipedia.org
The efficiency of the resolution depends heavily on the choice of the resolving agent and the crystallization solvent. onyxipca.com
Convergent and Divergent Synthetic Routes
Retrosynthetic analysis of the target molecule reveals several potential pathways starting from different key precursors.
Route A: Cyclopropanation-first Approach This route involves forming the key C-N bond late in the synthesis. The retrosynthetic disconnection is made at the N-C1 bond of the cyclopropane ring.
Target: this compound
Disconnect: N-C(cyclopropyl) bond
Precursors: 1-Phenylcyclopropylamine and a Boc-protecting agent (e.g., Di-tert-butyl dicarbonate).
Further Disconnection of 1-Phenylcyclopropylamine: This amine can be derived from 1-phenylcyclopropanecarboxylic acid via a Curtius rearrangement. acs.orgnih.gov The carboxylic acid, in turn, can be synthesized from a corresponding halophenylcyclopropane or via other established methods.
Route B: Functional Group Interconversion Approach This strategy involves building the cyclopropane ring onto a precursor that already contains the nitrogen atom, often in a masked form.
Target: this compound
Disconnect: Cyclopropane ring bonds
Precursors: A styrene derivative and a nitrogen-containing carbene equivalent or a Michael-initiated ring closure precursor. acs.org For example, the Kulinkovich-Szymoniak reaction can be used to form cyclopropylamines from nitriles. nih.gov
These distinct retrosynthetic pathways offer flexibility in synthesis, allowing the choice of route to be dictated by the availability of starting materials and the desired stereochemical outcome.
The synthetic routes described above are amenable to parallel synthesis for the generation of analog libraries, which is crucial for medicinal chemistry and structure-activity relationship (SAR) studies.
A divergent approach is particularly well-suited for this purpose. A common intermediate, such as 1-phenylcyclopropanecarboxylic acid, can be synthesized on a large scale. This intermediate can then be reacted with a variety of reagents to produce a library of final compounds.
Example of a Divergent Synthesis for Analog Generation:
Core Synthesis: Prepare a range of substituted 1-arylcyclopropanecarboxylic acids. This can be achieved by starting with different substituted styrenes.
Diversification via Curtius Rearrangement: Convert the library of carboxylic acids to their corresponding acyl azides. The subsequent Curtius rearrangement in the presence of various alcohols (e.g., tert-butanol, methanol (B129727), benzyl (B1604629) alcohol) would yield a library of cyclopropylcarbamates with different ester groups.
Amide Library Formation: Alternatively, the carboxylic acids can be coupled with a library of diverse amines using standard peptide coupling reagents to generate a library of 1-phenylcyclopropylcarboxamides.
This parallel synthesis approach allows for the rapid generation of a multitude of structurally related compounds from a common set of precursors, facilitating the exploration of chemical space around the this compound scaffold.
Mechanistic Investigations of Chemical Transformations Involving Tert Butyl 1 Phenylcyclopropyl Carbamate
Detailed Reaction Mechanisms of Carbamate (B1207046) Formation
The synthesis of tert-Butyl (1-phenylcyclopropyl)carbamate primarily involves the formation of a carbamate linkage with the 1-phenylcyclopropylamine core. Two principal mechanistic pathways are considered for this transformation: reaction with di-tert-butyl dicarbonate (B1257347) and the Curtius rearrangement.
Reaction with Di-tert-butyl Dicarbonate (Boc₂O): This is the most common and direct method for the N-tert-butoxycarbonylation (Boc protection) of amines. masterorganicchemistry.comfishersci.co.ukjk-sci.com The mechanism proceeds through a nucleophilic acyl substitution pathway.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1-phenylcyclopropylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. masterorganicchemistry.com
Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable tetrahedral intermediate.
Collapse of the Intermediate: The intermediate collapses, with the departure of a tert-butoxycarbonate anion as a leaving group. total-synthesis.com
Deprotonation and Decomposition: The leaving group, or another base present in the reaction mixture, deprotonates the newly formed positively charged nitrogen. The tert-butoxycarbonate anion is unstable and decomposes into carbon dioxide and a tert-butoxide anion, which drives the reaction to completion. masterorganicchemistry.comtotal-synthesis.com
The reaction is typically performed in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) and may be facilitated by a non-nucleophilic base such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP) to neutralize the proton generated. fishersci.co.ukjk-sci.com
Curtius Rearrangement: An alternative route to carbamates involves the Curtius rearrangement, which converts a carboxylic acid into an isocyanate intermediate. wikipedia.orgnih.gov For the synthesis of this compound, the starting material would be 1-phenylcyclopropanecarboxylic acid.
Acyl Azide (B81097) Formation: The carboxylic acid is first converted into an acyl azide. This can be achieved by treating an activated form of the acid (like an acyl chloride) with an azide salt (e.g., sodium azide) or through one-pot procedures using reagents like diphenylphosphoryl azide (DPPA). nih.govorgsyn.orgnih.gov
Rearrangement to Isocyanate: Upon gentle heating, the acyl azide undergoes a concerted rearrangement. The bond between the carbonyl carbon and the cyclopropyl (B3062369) group migrates to the adjacent nitrogen atom with the simultaneous expulsion of nitrogen gas (N₂), forming 1-phenylcyclopropyl isocyanate. wikipedia.orgorganic-chemistry.org A key feature of this concerted mechanism is the complete retention of the stereochemistry of the migrating group. nih.gov
Trapping with tert-Butanol (B103910): The highly reactive isocyanate is then trapped in situ by a nucleophile. In this case, the addition of tert-butanol to the reaction mixture allows it to attack the carbonyl carbon of the isocyanate.
Proton Transfer: A final proton transfer yields the stable this compound.
Table 1: Comparison of Carbamate Formation Mechanisms
| Feature | Boc₂O Method | Curtius Rearrangement |
|---|---|---|
| Starting Material | 1-Phenylcyclopropylamine | 1-Phenylcyclopropanecarboxylic acid |
| Key Reagents | Di-tert-butyl dicarbonate (Boc₂O), Base (optional) | Azide source (e.g., NaN₃, DPPA), tert-Butanol |
| Key Intermediate | Tetrahedral intermediate | Acyl azide, Isocyanate |
| Driving Force | Formation of CO₂ and tert-butoxide total-synthesis.com | Expulsion of stable N₂ gas wikipedia.org |
| Stereochemistry | Retention at the amine center | Complete retention at the migrating cyclopropyl group nih.gov |
Kinetic and Thermodynamic Aspects of tert-Butoxycarbonyl (Boc) Deprotection
The removal of the tert-butoxycarbonyl (Boc) group is a critical step in synthetic sequences where the amine functionality needs to be revealed. This cleavage is typically achieved under acidic conditions, and its rate is governed by specific kinetic and thermodynamic factors.
The generally accepted mechanism for acid-catalyzed Boc deprotection involves several steps:
Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.comjk-sci.comtotal-synthesis.com
Fragmentation: The protonated intermediate undergoes fragmentation. This is the rate-determining step, involving the cleavage of the oxygen-tert-butyl bond to form a stable tert-butyl cation and a carbamic acid intermediate. masterorganicchemistry.com
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, losing carbon dioxide to yield the protonated amine. masterorganicchemistry.comtotal-synthesis.com
Deprotonation: A final deprotonation step liberates the free 1-phenylcyclopropylamine.
Rate = k[Boc-amine][Acid]²
This second-order dependence implies that small increases in acid concentration can lead to significant acceleration of the deprotection reaction. researchgate.net The reaction rate is also influenced by the solvent and the specific acid used. For instance, deprotection with trifluoroacetic acid can exhibit a different kinetic profile, sometimes showing an inverse dependence on the counter-ion concentration. nih.gov
Thermodynamic Considerations: The deprotection reaction is thermodynamically favorable due to the formation of highly stable products. The key driving forces are:
Formation of a stable tertiary carbocation: The tert-butyl cation is stabilized by hyperconjugation. total-synthesis.com
Formation of gaseous products: The elimination of isobutylene (B52900) (from the tert-butyl cation) and carbon dioxide are entropically favored processes, shifting the equilibrium towards the products. masterorganicchemistry.comresearchgate.net
Thermal deprotection is an alternative method that relies on high temperatures to induce the cleavage of the Boc group, often proceeding through a concerted proton transfer and elimination of isobutylene, followed by decarboxylation. acs.orgresearchgate.netacs.org The rate of thermal deprotection has been correlated with the electrophilicity of the N-Boc carbonyl group. acs.org
Table 2: Factors Influencing Boc Deprotection Kinetics
| Factor | Effect on Reaction Rate | Mechanistic Rationale |
|---|---|---|
| Acid Concentration | Increases rate (often second-order dependence) nih.govresearchgate.net | Facilitates both initial protonation and separation of the resulting ion pair. nih.gov |
| Acid Strength | Stronger acids generally increase the rate. | Higher proton availability for the initial equilibrium step. |
| Temperature | Increases rate (Arrhenius relationship) | Provides sufficient energy to overcome the activation barrier for C-O bond cleavage. |
| Solvent Polarity | Polar solvents can stabilize charged intermediates and transition states. | Facilitates the separation and stabilization of the tert-butyl cation and carbamic acid. |
Elucidation of Pathways for Cyclopropyl Ring Modifications
The cyclopropane (B1198618) ring, while generally stable, is characterized by significant ring strain, which can render it susceptible to ring-opening reactions under certain conditions, particularly with acid catalysis. stackexchange.com For this compound, modifications of the cyclopropyl ring are plausible, especially during or after Boc deprotection in a strong acidic medium.
Acid-Catalyzed Ring-Opening: The mechanism of acid-catalyzed ring-opening of a phenyl-substituted cyclopropane typically involves the protonation of the cyclopropane ring itself. The C-C bonds of the cyclopropane ring have significant p-character and can act as a nucleophile.
Protonation: An acid protonates one of the cyclopropane C-C bonds, leading to a corner-protonated cyclopropane intermediate.
Carbocation Formation: This intermediate opens to form a carbocation. The regiochemistry of the ring-opening is dictated by the stability of the resulting carbocation. In the case of a 1-phenylcyclopropyl system, the ring would open to form the most stable carbocation. Cleavage of the C1-C2 or C1-C3 bond would place the positive charge at the benzylic position (C2 or C3), which is highly stabilized by resonance with the phenyl ring. Cleavage of the C2-C3 bond would lead to a less stable primary carbocation. Therefore, cleavage is expected to occur adjacent to the phenyl group.
Nucleophilic Attack: The resulting carbocation is then rapidly trapped by a nucleophile present in the medium (e.g., water, an alcohol, or the acid's conjugate base), leading to a ring-opened product. stackexchange.commasterorganicchemistry.com
Rearrangement Reactions: Under Lewis acid catalysis, N-cyclopropylamides can undergo ring-opening and rearrangement. rsc.org For the title compound, after deprotection, the resulting 1-phenylcyclopropylamine could potentially undergo similar transformations. For example, treatment with a Lewis acid like AlCl₃ could induce a ring-opening rearrangement, possibly forming intermediates like aziridines, which are then captured by nucleophiles to yield N-(2-halopropyl)amides or cyclize to form oxazolines. rsc.org The specific pathway would be highly dependent on the reaction conditions and the reagents employed.
Table 3: Potential Pathways for Cyclopropyl Ring Modification
| Pathway | Conditions | Key Intermediate | Potential Product Type |
|---|---|---|---|
| Acid-Catalyzed Ring-Opening | Strong Brønsted acids (e.g., H₂SO₄, HCl) stackexchange.com | Benzylic carbocation | 1,3-difunctionalized propane (B168953) derivative |
| Lewis Acid-Induced Rearrangement | Lewis acids (e.g., AlCl₃) rsc.org | Aziridinium ion | N-(2-chloropropyl)benzamide or 2-phenyl-5-methyl-2-oxazoline |
Transition State Characterization for Key Reaction Steps
Understanding the structure and energy of transition states is fundamental to a complete mechanistic picture. While specific experimental data for this compound is scarce, transition states can be characterized using computational methods like Density Functional Theory (DFT). rsc.org
Transition State of Boc Deprotection: The rate-limiting step in acid-catalyzed Boc deprotection is the heterolytic cleavage of the protonated carbamate's C-O bond. The transition state for this step would involve:
An elongated C(tert-butyl)-O bond.
A partial positive charge developing on the tert-butyl group, approaching the structure of a tert-butyl cation.
The geometry of the tert-butyl group would be transitioning from tetrahedral (sp³) towards trigonal planar (sp²). Computational modeling can be used to locate this transition state and calculate the activation energy (ΔG‡), which corresponds to the kinetic barrier of the reaction. plos.org
Transition State of Cyclopropyl Ring-Opening: For the acid-catalyzed ring-opening, the transition state involves the breaking of a C-C bond in the three-membered ring.
Disrotatory Opening: Theoretical studies on the cyclopropyl cation itself suggest it is not a stable minimum but rather a transition state for a symmetry-allowed disrotatory ring-opening to the allyl cation. researchgate.net
Structure: The transition state for the acid-catalyzed process would feature an elongated C-C bond being broken and a C-H bond being formed with the incoming proton. The geometry would show the methylene (B1212753) groups rotating in a disrotatory fashion. The presence of the phenyl group would significantly influence the energy of this transition state by stabilizing the developing positive charge. DFT calculations could model this process, revealing the activation barrier and the precise geometry of the transition state. rsc.org
Table 4: Predicted Features of Key Transition States (TS)
| Reaction Step | Predicted Transition State Geometry | Key Energetic Parameter |
|---|---|---|
| Boc Deprotection (C-O Cleavage) | Elongated C(tert-butyl)-O bond; Developing sp² character at the tert-butyl carbon. | Activation Energy (ΔG‡) for heterolysis. |
| Cyclopropyl Ring-Opening | Elongated C-C bond in the ring; Partial C-H bond formation; Disrotatory motion of methylene groups. researchgate.net | Activation Energy (ΔG‡) for proton-assisted C-C bond cleavage. |
Chemical Reactivity and Derivatization Studies of Tert Butyl 1 Phenylcyclopropyl Carbamate
Selective Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in various conditions and its susceptibility to cleavage under acidic protocols. total-synthesis.com The selective removal of this group from tert-butyl (1-phenylcyclopropyl)carbamate is a critical step in elaborating the molecule into more complex derivatives.
Acid-catalyzed cleavage is the most common method for Boc group removal. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide. total-synthesis.com
Common reagents for this transformation include trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (DCM), and hydrogen chloride (HCl), typically as a solution in an organic solvent such as dioxane or methanol (B129727). researchgate.netfishersci.co.uk A 4 M solution of HCl in dioxane is particularly effective, achieving rapid and efficient deprotection of N-Boc groups, often within 30 minutes at room temperature. nih.govxjtlu.edu.cnresearchgate.net
A significant nuance in acid-catalyzed deprotection is the potential for side reactions caused by the liberated tert-butyl cation. This electrophilic species can alkylate nucleophilic sites within the substrate or other molecules present in the reaction mixture. acsgcipr.org Electron-rich aromatic rings are particularly susceptible to this side reaction. acsgcipr.org To mitigate this, scavengers like anisole (B1667542) or thioanisole (B89551) are sometimes added to trap the tert-butyl cation. researchgate.net
Selectivity is another key consideration, especially in molecules containing other acid-labile functionalities. The Boc group is generally more sensitive to acid than other protecting groups like tert-butyl esters or ethers. acsgcipr.org Research has demonstrated that protocols using 4 M HCl in dioxane can selectively cleave Nα-Boc groups while leaving tert-butyl esters and non-phenolic tert-butyl ethers intact, offering a valuable window for selective manipulation. researchgate.netcapes.gov.br
Table 1: Comparison of Common Acidic Reagents for Boc Deprotection
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | Neat or in DCM, RT | Fast, effective, volatile (easy removal) | Harsh acidity, can cleave other acid-sensitive groups, potential for t-butylation side reactions |
| Hydrochloric Acid (HCl) | 4 M in Dioxane, RT | High selectivity for N-Boc over t-butyl esters, fast reaction times | Dioxane is a hazardous solvent, corrosive nature of HCl |
| p-Toluenesulfonic acid (p-TsOH) | In Ethanol or DME/MeOH | Milder solid acid, can offer selectivity | Longer reaction times may be required, potential for esterification with alcohol solvents |
To circumvent the issues associated with strong acids, several non-acidic and orthogonal deprotection strategies have been developed. These methods are particularly crucial when the substrate is sensitive to acid.
Thermal Deprotection: The Boc group can be removed by heating, typically at temperatures between 185 °C and 300 °C. acsgcipr.orgresearchgate.net This can be done neat or in a high-boiling solvent like diphenyl ether. researchgate.net More recently, thermal deprotection in continuous-flow reactors has been shown to be effective and compatible with numerous functional groups. acs.orgacs.orgresearchgate.net The mechanism is believed to involve a concerted proton transfer with the release of isobutylene (B52900), followed by rapid decarboxylation. acs.org The rate of thermal deprotection is correlated with the electrophilicity of the N-Boc carbonyl group. acs.org
Lewis Acid-Mediated Deprotection: Certain Lewis acids offer a milder alternative to protic acids. Zinc bromide (ZnBr₂) in dichloromethane has been reported for the selective deprotection of Boc groups. commonorganicchemistry.com Interestingly, this reagent can exhibit selectivity, cleaving the Boc group from secondary amines while leaving the protection on primary amines intact under the same conditions. tandfonline.com However, other studies have shown that ZnBr₂ can also cleave tert-butyl esters, indicating that its selectivity can be substrate-dependent. acs.orgresearchgate.netnih.gov
Orthogonal Strategies: In complex syntheses, particularly in peptide chemistry, an orthogonal protecting group strategy is essential. This allows for the removal of one type of protecting group without affecting others. bham.ac.uk The Boc group is a key component of such strategies. It is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group and to the hydrogenolysis conditions used to cleave the Cbz (carboxybenzyl) group. total-synthesis.combiosynth.com This orthogonality allows for precise, sequential deprotection. A mild, non-acidic method using oxalyl chloride in methanol has also been reported, which demonstrates broad functional group tolerance and is effective for deprotecting substrates with other acid-labile functionalities. rsc.orgrsc.org
Table 2: Selected Non-Acidic and Orthogonal Boc Deprotection Methods
| Method | Reagent/Condition | Selectivity/Orthogonality |
| Thermal | Heat (185-300 °C), neat or solvent | Non-acidic; selectivity can be temperature-controlled between different N-Boc environments (e.g., aryl vs. alkyl) acs.org |
| Lewis Acid | ZnBr₂ in DCM | Non-protic; can be selective for secondary over primary N-Boc amines tandfonline.com |
| Oxalyl Chloride | (COCl)₂ in MeOH | Mild, non-acidic; tolerates other acid-labile groups rsc.org |
| Orthogonal Cleavage | Piperidine or H₂/Pd | Boc group is stable to Fmoc (base-labile) and Cbz (hydrogenolysis-labile) deprotection conditions total-synthesis.com |
Functionalization of the Phenyl Ring and Cyclopropyl (B3062369) Moiety
Once the amine is deprotected or while it remains protected, the phenylcyclopropane core offers multiple sites for further derivatization. Both the aromatic ring and the strained cyclopropane (B1198618) moiety can be targeted for functionalization.
The phenyl ring of the molecule is susceptible to electrophilic aromatic substitution (EAS). The directing effect of the substituents on the ring governs the regioselectivity of these reactions. The cyclopropyl group, due to the high p-character of its C-C bonds, acts as an electron-donating group and is known to be an ortho-, para-director.
A study on the nitration of phenylcyclopropane using acetyl nitrate (B79036) demonstrated this directing effect. The reaction yielded a mixture of ortho- and para-nitrophenylcyclopropane, with the ortho isomer being the major product. acs.orgacs.org This suggests that functionalization of the phenyl ring in this compound via EAS reactions like nitration, halogenation, or Friedel-Crafts reactions would likely occur at the positions ortho and para to the cyclopropyl group. youtube.comsci-hub.seyoutube.com The N-Boc-aminocyclopropyl group itself is bulky and would likely exert a steric influence on the ortho-position reactivity.
Modern synthetic methods allow for the direct functionalization of C-H bonds, providing a powerful and efficient way to build molecular complexity. Palladium-catalyzed C-H activation has emerged as a key strategy for this purpose. rsc.orgnih.gov
In the context of cyclopropane derivatives, research has shown that Pd(II)-catalyzed enantioselective C-H activation can be achieved. nih.gov By using a directing group, such as an amide, and a chiral mono-N-protected amino acid ligand, it is possible to functionalize the C-H bonds of the cyclopropane ring with high enantioselectivity. nih.gov This strategy could be applied to derivatives of this compound to install various substituents directly onto the cyclopropane ring. For instance, C-H arylation using organoboron reagents has been successfully demonstrated on cyclopropanecarboxylic acid derivatives. nih.gov Similarly, directing group strategies can be employed to functionalize the ortho-C-H bonds of the phenyl ring. nih.govrsc.org
The inherent strain energy of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening and rearrangement reactions, which can be exploited to synthesize larger or rearranged carbocyclic systems. nih.gov
One notable transformation is the vinylcyclopropane-cyclopentene rearrangement, a thermal or photochemically induced ring expansion. wikipedia.orgwikiwand.comacs.orgrsc.orgorganicreactions.org If a vinyl group were installed adjacent to the cyclopropane ring of the title compound (e.g., at the 1-position of the phenyl ring after a suitable cross-coupling reaction), heating could induce a rearrangement to form a cyclopentene-fused system. nih.gov This pericyclic or diradical-mediated process is a powerful method for constructing five-membered rings. acs.org
Cationic rearrangements can also lead to ring expansion. For instance, the Demyanov rearrangement, which involves the diazotization of an aminocycloalkane, generates a carbocation that can rearrange. wikipedia.org Treatment of the deprotected 1-phenylcyclopropylamine with nitrous acid could generate a carbocation at the C1 position. Migration of one of the cyclopropane C-C bonds could lead to a cyclobutane (B1203170) ring, a classic ring expansion pathway. wikipedia.org These rearrangements often proceed through complex pathways and can yield a mixture of products. acs.orgyoutube.com
Table 3: Potential Derivatization Reactions
| Reaction Type | Target Moiety | Potential Reagents/Conditions | Expected Outcome |
| Nitration (EAS) | Phenyl Ring | Acetyl Nitrate or HNO₃/H₂SO₄ | Introduction of a nitro group, primarily at ortho and para positions acs.org |
| C-H Arylation | Cyclopropane Ring | Pd(OAc)₂, Chiral Ligand, Ar-B(OR)₂ | Direct, enantioselective installation of an aryl group on a C-H bond nih.gov |
| Vinylcyclopropane Rearrangement | Cyclopropane Ring | Thermal (Heat) | Ring expansion to a cyclopentene (B43876) derivative (requires prior vinyl group installation) wikipedia.org |
| Demyanov-type Rearrangement | Cyclopropane Ring | HONO (from NaNO₂/HCl) on free amine | Cation-mediated ring expansion to cyclobutanol (B46151) or other rearranged products wikipedia.org |
Advanced Spectroscopic and Structural Elucidation of Tert Butyl 1 Phenylcyclopropyl Carbamate and Its Derivatives
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Multi-dimensional NMR spectroscopy is an indispensable tool for the complete assignment of the proton (¹H) and carbon (¹³C) chemical shifts and for establishing the connectivity of the entire molecular framework of tert-butyl (1-phenylcyclopropyl)carbamate.
¹H and ¹³C NMR Spectroscopy: The 1D NMR spectra provide the initial overview of the chemical environment of each nucleus. The ¹H NMR spectrum is expected to show distinct regions for the aromatic, amine, cyclopropyl (B3062369), and tert-butyl protons. The five protons of the phenyl group would appear as complex multiplets in the aromatic region (δ ≈ 7.2-7.4 ppm). The cyclopropyl methylene (B1212753) protons are diastereotopic due to the adjacent chiral center and are expected to appear as two distinct, complex multiplets at higher field (δ ≈ 1.1-1.4 ppm). A key feature is the single proton on the nitrogen of the carbamate (B1207046) group (N-H), which would likely appear as a broad singlet (δ ≈ 5.0 ppm), and the sharp, high-intensity singlet for the nine equivalent protons of the tert-butyl group (δ ≈ 1.45 ppm). rsc.org
The ¹³C NMR spectrum would similarly show characteristic signals. The phenyl group would display signals for the ipso-, ortho-, meta-, and para-carbons. The quaternary carbon of the cyclopropane (B1198618) ring attached to the phenyl group and nitrogen would be found around δ ≈ 35-40 ppm, while the methylene carbons of the ring would be at a higher field (δ ≈ 15-20 ppm). The carbamate group gives rise to three distinct signals: the carbonyl carbon (C=O) at low field (δ ≈ 155 ppm), the quaternary carbon of the tert-butyl group (O-C(CH₃)₃) around δ ≈ 79-80 ppm, and the methyl carbons (-C(CH₃)₃) at high field (δ ≈ 28 ppm). rsc.orgchemicalbook.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Phenyl (C₆H₅) | 7.20 - 7.40 (m, 5H) | 142 (ipso), 128 (ortho/meta), 127 (para) |
| Cyclopropyl-CH₂ | 1.10 - 1.40 (m, 4H) | 16 |
| Cyclopropyl-C (Quaternary) | - | 37 |
| N-H | ~5.0 (br s, 1H) | - |
| Carbamate C=O | - | 155 |
| Carbamate O-C(CH₃)₃ | - | 80 |
| Carbamate C(CH₃)₃ | 1.45 (s, 9H) | 28 |
Multi-dimensional NMR: To confirm these assignments and elucidate the precise connectivity, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the vicinal protons within the phenyl ring and, crucially, the geminal and vicinal couplings among the four diastereotopic cyclopropyl methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the phenyl and cyclopropyl CH groups and the tert-butyl methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): This is key for identifying the connectivity across quaternary carbons. Expected correlations would include:
From the tert-butyl protons to both the quaternary and carbonyl carbons of the Boc group.
From the phenyl protons to the quaternary cyclopropyl carbon (C1).
From the cyclopropyl methylene protons to the quaternary cyclopropyl carbon (C1).
From the NH proton to the carbonyl carbon and the quaternary cyclopropyl carbon (C1).
Together, these multi-dimensional experiments provide an interlocking web of correlations that allows for the complete and confident structural assignment of the molecule.
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), provides two critical pieces of information: the exact mass of the molecular ion, which confirms the elemental composition, and the fragmentation pattern, which offers corroborating structural evidence.
Exact Mass Determination: The elemental formula of this compound is C₁₄H₁₉NO₂. HRMS would be used to measure the mass of the protonated molecule, [M+H]⁺. The calculated monoisotopic mass of this ion is 234.1489 u. An experimental measurement within a narrow tolerance (e.g., < 5 ppm) of this value would provide strong evidence for the correct elemental formula. nih.gov
Fragmentation Analysis: The structure of the molecule suggests several predictable fragmentation pathways under tandem mass spectrometry (MS/MS) conditions. The tert-butoxycarbonyl (Boc) group is known to fragment in characteristic ways. nih.gov
Loss of Isobutylene (B52900): A primary and often dominant fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈, 56.0626 u) via a McLafferty-type rearrangement, leading to the formation of a carbamic acid intermediate which can then lose CO₂. This would result in a fragment corresponding to the protonated 1-phenylcyclopropylamine.
Loss of the tert-Butyl Cation: Cleavage can also result in the loss of the tert-butyl cation (C₄H₉⁺, 57.0704 u).
Loss of the Boc Group: The entire Boc group (C₅H₉O₂, 101.0603 u) can be lost.
Cyclopropyl Ring Fragmentation: Further fragmentation of the resulting 1-phenylcyclopropylamine cation could involve cleavage of the strained cyclopropane ring.
Interactive Data Table: Predicted HRMS Fragmentation
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | [C₁₄H₂₀NO₂]⁺ | 234.1489 | Protonated molecular ion |
| [M+H - C₄H₈]⁺ | [C₁₀H₁₂NO₂]⁺ | 178.0863 | Loss of isobutylene |
| [M+H - C₅H₉O₂]⁺ | [C₉H₁₂N]⁺ | 134.0964 | Loss of Boc group (protonated amine) |
| [C₉H₁₀]⁺ | [C₉H₁₀]⁺ | 118.0777 | Further fragmentation, loss of NH₂ |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Conformational Insights
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a molecular "fingerprint" and confirm the presence of key functional groups. nih.gov
Characteristic Vibrational Modes:
N-H Stretch: A sharp absorption band is expected in the IR spectrum between 3300 and 3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the carbamate group. rsc.org
C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the cyclopropyl and tert-butyl groups) will appear just below 3000 cm⁻¹.
C=O Stretch (Amide I): A very strong, characteristic absorption in the IR spectrum is expected around 1690-1710 cm⁻¹ due to the carbonyl stretch of the carbamate. Its exact position can provide insights into hydrogen bonding in the solid state. rsc.orgresearchgate.net
N-H Bend (Amide II): This mode, which is a combination of N-H bending and C-N stretching, typically appears around 1510-1530 cm⁻¹ and is strong in the IR spectrum.
C-O Stretches: The C-O stretches of the carbamate ester group will produce strong bands in the 1250-1000 cm⁻¹ region.
Phenyl Ring Modes: C=C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region and are observable in both IR and Raman spectra.
Cyclopropane Modes: The strained C-C bonds of the cyclopropane ring have characteristic "ring breathing" modes, though these may be difficult to assign in such a complex molecule.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C framework, which are often weak in the IR spectrum. The presence of both trans and gauche conformers of the parent cyclopropylamine (B47189) has been studied, suggesting that conformational analysis of the N-Boc derivative could also be explored through vibrational spectroscopy. nih.govaip.org
Interactive Data Table: Key Vibrational Modes
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Intensity |
| N-H Stretch | 3300 - 3400 | IR | Medium-Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman | Strong |
| C=O Stretch (Amide I) | 1690 - 1710 | IR | Very Strong |
| N-H Bend (Amide II) | 1510 - 1530 | IR | Strong |
| Phenyl C=C Stretches | 1450 - 1600 | IR, Raman | Medium-Strong |
| C-O Stretch | 1000 - 1250 | IR | Strong |
X-ray Diffraction Studies for Solid-State Structural Determination and Stereochemistry
Single-crystal X-ray diffraction (XRD) provides the most definitive structural information, yielding precise atomic coordinates, bond lengths, bond angles, and torsional angles in the solid state. While a crystal structure for this compound is not publicly available, analysis of related structures allows for a detailed prediction of its solid-state features. researchgate.netresearchgate.net
Intermolecular Interactions: A critical insight from XRD is the nature of intermolecular interactions that dictate the crystal packing. For this molecule, the N-H group acts as a hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. It is highly probable that molecules in the crystal lattice would be linked by N-H···O=C hydrogen bonds, forming one-dimensional chains or dimeric pairs. researchgate.net This hydrogen bonding network is a dominant feature in the crystal packing of most N-Boc protected amines.
Interactive Data Table: Expected Solid-State Structural Parameters (from Analogs)
| Parameter | Typical Value | Description |
| C=O Bond Length | ~1.22 Å | Carbonyl bond of the carbamate |
| N-C (amide) Bond Length | ~1.34 Å | Bond between nitrogen and carbonyl carbon |
| N-C (cyclopropyl) Bond Length | ~1.47 Å | Bond between nitrogen and chiral center |
| O-C (ester) Bond Length | ~1.35 Å | Bond between ester oxygen and carbonyl carbon |
| N-H···O Hydrogen Bond Distance | ~2.9 - 3.1 Å | Intermolecular hydrogen bond length |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Determination
The quaternary carbon atom C1 of the cyclopropane ring is a stereocenter, meaning this compound exists as a pair of enantiomers, (R) and (S). Chiroptical techniques are essential for distinguishing between these enantiomers and assigning their absolute configuration.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left- and right-circularly polarized light and is particularly sensitive to the electronic transitions of chromophores near a chiral center. nih.gov The phenyl group in this molecule acts as an effective chromophore. The π → π* electronic transitions of the phenyl ring (typically occurring below 280 nm) will be perturbed by the adjacent chiral cyclopropane ring, giving rise to characteristic positive or negative signals in the ECD spectrum, known as Cotton effects.
The absolute configuration can be determined by comparing the experimental ECD spectrum with a theoretically predicted spectrum generated by Time-Dependent Density Functional Theory (TD-DFT) calculations. A spectrum is calculated for one known enantiomer (e.g., the (R)-isomer), and if its predicted Cotton effects match the signs and relative intensities of the experimental spectrum, the absolute configuration can be assigned with high confidence. utexas.edu The spectra of the two enantiomers will be perfect mirror images of each other.
Vibrational Circular Dichroism (VCD): VCD is the vibrational (infrared) analogue of ECD and measures the differential absorption of circularly polarized IR radiation. rsc.orgchemrxiv.org VCD is sensitive to the entire 3D structure of the molecule in solution. A VCD spectrum provides a rich fingerprint that can also be compared with DFT calculations to determine the absolute configuration. The VCD signals associated with the C=O and N-H vibrations of the carbamate group would be particularly informative for confirming the preferred solution-phase conformation of the molecule.
Computational and Theoretical Chemistry Applied to Tert Butyl 1 Phenylcyclopropyl Carbamate
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
A computational study on this molecule would typically begin with geometry optimization using a method like DFT with a suitable basis set (e.g., B3LYP/6-31G*). From the optimized structure, various electronic properties and reactivity descriptors could be calculated. These would include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, Mulliken atomic charges, and the molecular electrostatic potential (MEP) map. This data would provide insights into the molecule's kinetic stability and regions susceptible to electrophilic or nucleophilic attack.
Table 6.1: Hypothetical Quantum Chemical Reactivity Descriptors (Note: This table is for illustrative purposes only, as no published data exists.)
| Parameter | Hypothetical Value | Description |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity |
| Dipole Moment | 2.1 Debye | Measure of the molecule's overall polarity |
Conformational Landscape Analysis and Potential Energy Surfaces
The presence of rotatable bonds (e.g., around the carbamate (B1207046) group and the phenyl ring's attachment to the cyclopropyl (B3062369) group) suggests that tert-butyl (1-phenylcyclopropyl)carbamate can exist in multiple conformations. A conformational analysis would involve systematically rotating these bonds and calculating the potential energy at each step to identify low-energy conformers and the transition states that separate them. This analysis would reveal the most stable three-dimensional structures of the molecule and the energy barriers to internal rotation.
Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions
To understand the molecule's behavior in a solvent, molecular dynamics (MD) simulations would be performed. The molecule would be placed in a simulation box filled with a chosen solvent (e.g., water or an organic solvent), and the system's evolution over time would be simulated by solving Newton's equations of motion. MD simulations provide insights into solute-solvent interactions, the molecule's dynamic conformational changes, and properties like the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from the solute.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Quantum chemical calculations can predict various spectroscopic properties. For instance, vibrational frequencies from a frequency calculation can be correlated with experimental Infrared (IR) spectra. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital) and compared with experimentally obtained spectra to confirm the structure. UV-Vis absorption spectra could be predicted using Time-Dependent DFT (TD-DFT) to identify electronic transitions.
Table 6.2: Hypothetical Predicted vs. Experimental Spectroscopic Data (Note: This table is for illustrative purposes only, as no published data exists.)
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| ¹³C NMR (C=O) | 155 ppm | Not Available |
| ¹H NMR (NH) | 5.2 ppm | Not Available |
| IR Stretch (C=O) | 1705 cm⁻¹ | Not Available |
| IR Stretch (N-H) | 3350 cm⁻¹ | Not Available |
In Silico Mechanistic Pathway Elucidation and Energy Profiling
If this compound were involved in a chemical reaction, such as its synthesis or a subsequent transformation (e.g., deprotection of the Boc group), computational methods could be used to elucidate the reaction mechanism. This involves identifying the structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, a reaction energy profile can be constructed, allowing for the determination of activation energies and reaction thermodynamics, thus providing a deeper understanding of the reaction's feasibility and kinetics.
Strategic Applications of Tert Butyl 1 Phenylcyclopropyl Carbamate in Organic Synthesis
Utilization as a Stereodefined Building Block for Complex Molecules
The 1-phenylcyclopropylamine scaffold, provided by tert-Butyl (1-phenylcyclopropyl)carbamate upon deprotection, is characterized by a high degree of conformational rigidity. The three-membered cyclopropane (B1198618) ring locks the relative positions of the phenyl group and the amino functionality, which can be crucial for controlling the three-dimensional structure of larger, more complex molecules. This makes it an attractive building block for creating compounds where specific spatial arrangements are necessary for biological activity.
The compound exists as different stereoisomers, and the use of an enantiomerically pure form allows for the introduction of a defined stereocenter into a target molecule. This is a key strategy in asymmetric synthesis, where controlling the stereochemical outcome is paramount. Boc-protected amino compounds are frequently used as intermediates in the synthesis of bioactive molecules, including potential therapeutics. The stability of the Boc group allows it to be carried through multiple synthetic steps before the amine is unmasked for a final key transformation.
Table 1: Stereoisomers and Related Identifiers of tert-Butyl (Phenylcyclopropyl)carbamate
| Compound Name | CAS Number | Molecular Formula | Notes |
|---|---|---|---|
| This compound | 263403-78-7 | C₁₄H₁₉NO₂ | Racemic mixture. bldpharm.com |
| tert-Butyl ((1R,2R)-2-phenylcyclopropyl)carbamate | 1228092-35-0 | C₁₄H₁₉NO₂ | A specific trans stereoisomer. bldpharm.comchemicalbook.com |
Precursor to Structurally Diverse Nitrogen-Containing Heterocycles
While direct examples involving this compound are not extensively documented in dedicated studies, aminocyclopropanes are well-established precursors for the synthesis of nitrogen-containing heterocycles. The high ring strain of the cyclopropane moiety can be exploited in ring-opening and ring-expansion reactions to generate larger, more complex heterocyclic systems.
Upon deprotection of the Boc group to reveal the primary amine, the resulting 1-phenylcyclopropylamine can undergo several classes of reactions:
Rearrangement Reactions: Under thermal or acidic conditions, aminocyclopropanes can rearrange to form five- or six-membered rings such as pyrrolidines or piperidines.
Condensation Reactions: The amine can react with dicarbonyl compounds or their equivalents in cyclocondensation reactions to build heterocyclic rings like pyridines or pyrimidines.
Cascade Reactions: The amine can act as an initiating functional group in a cascade sequence, where an initial intermolecular reaction is followed by an intramolecular cyclization involving either the phenyl ring or a pre-installed functional group.
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of pharmaceuticals. nih.gov The use of a constrained building block like 1-phenylcyclopropylamine offers a pathway to novel heterocyclic structures with unique conformational properties.
Role in the Development of New Synthetic Methodologies and Catalytic Systems
This compound is a suitable substrate for the development and validation of new synthetic methodologies. Its structure contains several features that can be used to test the selectivity and efficiency of new catalysts and reagents: a protected primary amine, a strained cyclopropane ring, and aromatic C-H bonds on the phenyl group.
Potential areas of methodological development include:
C-H Functionalization: The phenyl group possesses ortho, meta, and para C-H bonds that can be targeted by modern transition-metal-catalyzed C-H activation/functionalization reactions. A key challenge would be to achieve this selectively without disturbing the sensitive cyclopropane ring.
Cross-Coupling Reactions: After deprotection, the resulting amine can be used in the development of novel amination or amidation coupling protocols. Palladium-catalyzed cross-coupling reactions of tert-butyl carbamate (B1207046) with aryl halides are known, establishing a precedent for using Boc-protected amines in such transformations. sigmaaldrich.com
Ring-Opening Catalysis: New catalytic systems could be developed to selectively open the cyclopropane ring and use the resulting intermediate in further transformations, providing a synthetic route to different molecular scaffolds.
The stability of the Boc protecting group ensures that the amine functionality remains masked while other reactions are tested on the molecule, making it a reliable tool for researchers exploring new catalytic processes. rsc.org
Integration into Multi-Step Total Syntheses of Structurally Challenging Natural Products or Synthetic Analogs
The 1-phenylcyclopropane unit is a structural motif present in various biologically active compounds and pharmaceutical agents. nih.gov Consequently, this compound represents a logical and valuable starting material for the total synthesis of such molecules or their synthetic analogs designed for structure-activity relationship (SAR) studies.
The general strategy involves incorporating the phenylcyclopropylamine fragment early in a synthetic sequence and then elaborating the structure through subsequent reactions. The Boc group serves to protect the amine during these steps, preventing unwanted side reactions until the nitrogen's reactivity is required. This approach is analogous to the use of other Boc-protected intermediates in the synthesis of complex drugs. google.com For instance, in the synthesis of many pharmaceuticals, a Boc-protected amine is a common intermediate that is condensed with other fragments to build the final carbon skeleton. nih.gov
Table 2: Research Context of Structurally Related Carbamates
| Research Area | Compound Type | Application | Reference |
|---|---|---|---|
| Medicinal Chemistry | tert-Butyl 2-(substituted benzamido)phenylcarbamate | Synthesis of potential anti-inflammatory agents. | nih.govresearchgate.net |
| Drug Synthesis | (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester | Intermediate for the synthesis of the drug Lacosamide. | google.com |
Application in the Construction of Functional Organic Materials (e.g., Polymer Precursors, Ligands)
Beyond its use in synthesizing discrete molecules, this compound has potential applications in materials science. The presence of two distinct functional regions—the protected amine and the phenyl ring—allows for its development as a monomer precursor for functional polymers or as a scaffold for specialized ligands.
Polymer Precursors: The phenyl ring can be functionalized with a polymerizable group (e.g., a vinyl or ethynyl (B1212043) group). After deprotection of the amine, the resulting bifunctional monomer could be used in step-growth polymerization to create polyamides or polyureas. The rigid cyclopropane unit incorporated into the polymer backbone would impart unique thermal and mechanical properties to the resulting material. The use of carbamate-protected diamines as monomer precursors is an established strategy in polymer chemistry.
Ligand Synthesis: The amine, once deprotected, can serve as a coordination site for metal ions. The phenyl ring can be modified with other donor groups (e.g., phosphines, pyridines) to create multidentate ligands. The rigid cyclopropane spacer would enforce a specific geometry on the coordinating atoms, which is a critical design element for catalysts used in asymmetric synthesis.
These applications leverage the compound's structure to bridge the gap between small-molecule synthesis and the creation of macromolecules with tailored properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl (1-phenylcyclopropyl)carbamate, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via cyclopropanation of styrene derivatives followed by Boc protection. For example, (1-phenylcycloprop-2-en-1-yl) intermediates can undergo nucleophilic addition with tert-butyl carbamate under palladium catalysis or base-mediated conditions . Reaction parameters such as temperature (e.g., 0°C to room temperature), solvent polarity (THF vs. DCM), and stoichiometry of reagents (e.g., 4.0 equiv. of phenol derivatives) critically affect diastereomer ratios and yields (e.g., 71% yield with dr 6:1) . Purification via silica gel chromatography is standard .
Q. How is this compound characterized, and what analytical techniques are essential for validation?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry and stereochemistry, particularly for cyclopropane ring protons (δ 1.2–1.8 ppm) and tert-butyl groups (δ 1.4 ppm). Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ peaks). High-performance liquid chromatography (HPLC) assesses purity, while X-ray crystallography may resolve ambiguous stereochemistry in crystalline derivatives .
Q. What safety protocols are recommended for handling tert-butyl carbamate derivatives in laboratory settings?
- Methodology : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and lab coats to prevent skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store at room temperature, away from strong acids/bases, and dispose of waste via approved chemical disposal programs .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance stereoselectivity in cyclopropane-containing carbamates?
- Methodology : Employ chiral catalysts (e.g., Rh(II) or Cu(I) complexes) to induce asymmetric cyclopropanation. Solvent effects (e.g., toluene for hydrophobic interactions) and low temperatures (−20°C) can favor kinetic control, improving enantiomeric excess (ee). Computational modeling (DFT) predicts transition states to guide ligand design .
Q. What strategies resolve challenges in isolating diastereomers during synthesis?
- Methodology : Use preparative HPLC with chiral columns (e.g., Chiralpak IA/IB) or fractional crystallization. For example, diastereomers with dr 6:1 were separated via silica gel chromatography using hexanes/EtOAc gradients, though advanced techniques like simulated moving-bed (SMB) chromatography may improve scalability .
Q. How do structural modifications (e.g., substituents on the phenyl ring) impact the compound’s reactivity and biological activity?
- Methodology : Introduce electron-withdrawing groups (e.g., -Cl, -Br) to enhance electrophilicity for nucleophilic attacks. Para-substituted phenyl groups (e.g., 4-methoxy) increase steric hindrance, altering binding affinity in enzyme inhibition assays. SAR studies combined with molecular docking (e.g., AutoDock Vina) correlate substituent effects with activity .
Q. What are the mechanisms of tert-butyl carbamate derivatives in modulating enzyme or receptor activity?
- Methodology : Conduct kinetic assays (e.g., IC₅₀ determination) to evaluate inhibition of target enzymes (e.g., kinases, proteases). Fluorescence polarization assays quantify ligand-receptor binding. Isotopic labeling (³H/¹⁴C) tracks metabolic pathways, while cryo-EM reveals structural interactions .
Q. How can researchers analyze contradictory data in yield or purity across synthetic protocols?
- Methodology : Compare reaction scales (mg vs. kg), catalyst loading (homogeneous vs. heterogeneous), and workup methods. For example, a 71% yield at milligram scale may drop during scale-up due to inefficient mixing; use Design of Experiments (DoE) to identify critical parameters (e.g., residence time in flow reactors) .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
